molecular formula C11H13ClFNO4S B7576215 2-[(3-Chloro-4-fluorophenyl)sulfonyl-propylamino]acetic acid

2-[(3-Chloro-4-fluorophenyl)sulfonyl-propylamino]acetic acid

Cat. No. B7576215
M. Wt: 309.74 g/mol
InChI Key: BFOTWJLWATZJLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Chloro-4-fluorophenyl)sulfonyl-propylamino]acetic acid is a chemical compound that is commonly known as CFPS. It is a widely used compound in the field of scientific research due to its unique properties and ability to interact with various biological systems. CFPS is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

CFPS has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. CFPS has also been studied for its potential use in the treatment of cardiovascular diseases, diabetes, and neurological disorders. CFPS has been shown to have a broad spectrum of activity against various biological systems, making it an attractive compound for scientific research.

Mechanism of Action

The mechanism of action of CFPS is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in various biological processes. CFPS has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to promote inflammation. CFPS has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins, leading to tissue damage.
Biochemical and Physiological Effects:
CFPS has been shown to have a broad range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). CFPS has also been shown to inhibit the proliferation and migration of cancer cells. Additionally, CFPS has been shown to have a protective effect on the cardiovascular system by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

CFPS has several advantages for use in lab experiments. It has a broad spectrum of activity against various biological systems, making it a useful tool for studying the mechanisms of disease. CFPS is also relatively stable and can be stored for extended periods of time. However, CFPS has several limitations for use in lab experiments. It is a complex compound that requires expertise in organic chemistry for synthesis. Additionally, CFPS has low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

CFPS has several potential future directions for scientific research. It has been shown to have potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. CFPS has also been studied for its potential use in drug delivery systems. Future research could focus on optimizing the synthesis method for CFPS and improving its solubility in water. Additionally, further studies could be conducted to elucidate the mechanism of action of CFPS and its potential use in combination with other drugs.

Synthesis Methods

CFPS can be synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 3-chloro-4-fluoroaniline with chlorosulfonic acid to form 3-chloro-4-fluorobenzenesulfonyl chloride. This intermediate is then reacted with 3-aminopropylamine to form CFPS. The synthesis method is complex and requires expertise in organic chemistry.

properties

IUPAC Name

2-[(3-chloro-4-fluorophenyl)sulfonyl-propylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO4S/c1-2-5-14(7-11(15)16)19(17,18)8-3-4-10(13)9(12)6-8/h3-4,6H,2,5,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOTWJLWATZJLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC(=O)O)S(=O)(=O)C1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Chloro-4-fluorophenyl)sulfonyl-propylamino]acetic acid

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